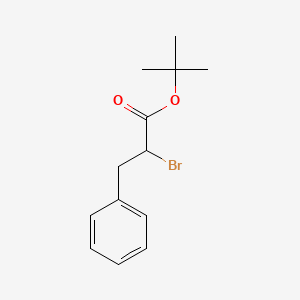

tert-Butyl 2-bromo-3-phenylpropionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 2-bromo-3-phenylpropionate is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1. Reaction Mechanisms

tert-Butyl 2-bromo-3-phenylpropionate is primarily used as an electrophilic reagent in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing various organic compounds. For instance, it can be converted into alcohols or amines through nucleophilic attack by suitable nucleophiles.

1.2. Synthesis of Pharmaceuticals

The compound serves as a precursor in the synthesis of pharmaceutical agents. For example, it can be utilized to create derivatives that exhibit anti-cancer properties by modifying the phenyl group or the ester functional group. A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines, showcasing its potential in drug development .

Medicinal Chemistry

2.1. Anticancer Activity

Research indicates that this compound and its derivatives possess significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Case Study:

A notable case study involved the synthesis of a series of brominated esters derived from this compound, which were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer types .

Material Science

3.1. Polymerization Initiators

In material science, this compound is employed as an initiator for radical polymerization processes. Its ability to generate radicals upon thermal decomposition makes it suitable for synthesizing polymers with specific properties tailored for applications in coatings, adhesives, and composites.

Data Table: Applications in Polymerization

| Application | Description | Benefits |

|---|---|---|

| Coatings | Used as an initiator for polymer coatings | Enhanced durability and adhesion |

| Adhesives | Serves in the formulation of adhesives | Improved bond strength |

| Composites | Utilized in composite material synthesis | Lightweight and strong materials |

Agricultural Chemistry

4.1. Pesticide Development

This compound has been explored for its potential use in developing new pesticides. Its structural features allow for modifications that enhance bioactivity against pests while minimizing environmental impact.

Case Study:

A study focused on modifying the compound to create new insecticides that target specific pest species without affecting beneficial insects. The modified compounds showed promising results in field trials, indicating their potential as effective agricultural chemicals .

Propiedades

Fórmula molecular |

C13H17BrO2 |

|---|---|

Peso molecular |

285.18 g/mol |

Nombre IUPAC |

tert-butyl 2-bromo-3-phenylpropanoate |

InChI |

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

Clave InChI |

GDAQVQPJSOCIJI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.